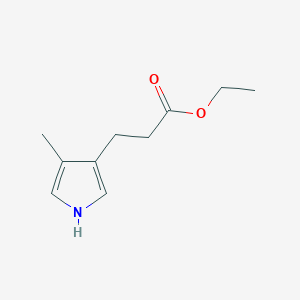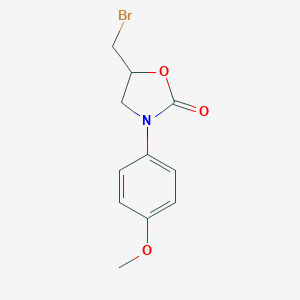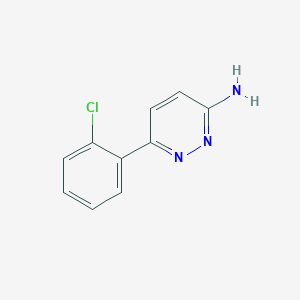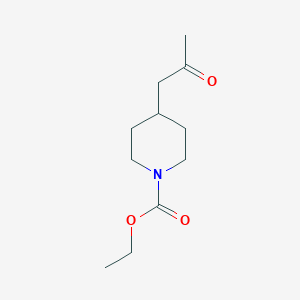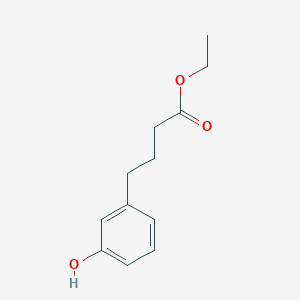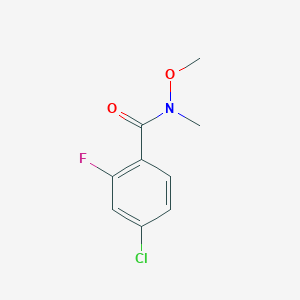
3,3-Diethyl-4-oxoazetidin-2-yl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3,3-Diethyl-4-oxoazetidin-2-yl propionate involves several steps. One common method includes the reaction of diethylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the azetidinone ring . The final step involves esterification with propionic acid to yield the desired compound . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields .
Analyse Chemischer Reaktionen
3,3-Diethyl-4-oxoazetidin-2-yl propionate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3,3-Diethyl-4-oxoazetidin-2-yl propionate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3-Diethyl-4-oxoazetidin-2-yl propionate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3,3-Diethyl-4-oxoazetidin-2-yl propionate can be compared with other azetidinone derivatives, such as:
3,3-Dimethyl-4-oxoazetidin-2-yl propionate: Similar structure but with methyl groups instead of ethyl groups, leading to different chemical and biological properties.
3,3-Diethyl-4-oxoazetidin-2-yl acetate: Similar structure but with an acetate group instead of a propionate group, affecting its reactivity and applications.
Eigenschaften
IUPAC Name |
(3,3-diethyl-4-oxoazetidin-2-yl) propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-4-7(12)14-9-10(5-2,6-3)8(13)11-9/h9H,4-6H2,1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUBRNMPSDDATF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1C(C(=O)N1)(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
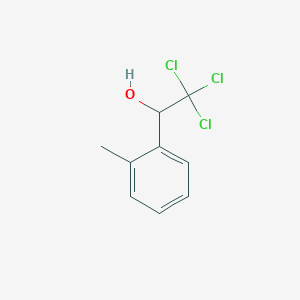
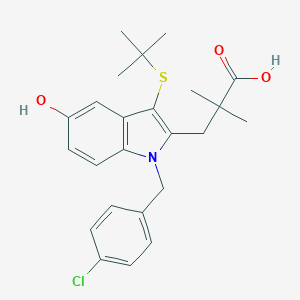
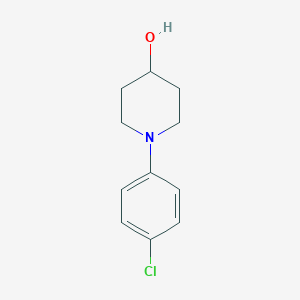
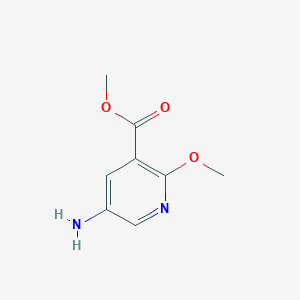
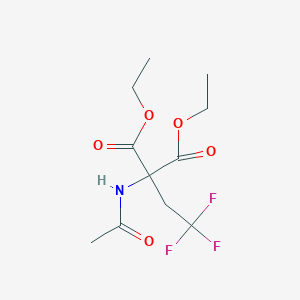
![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)
